Anti-inflammatory agent 44
Description
Overview of Inflammatory Pathophysiology and Unmet Therapeutic Needs
Inflammation is a fundamental biological process that serves as the body's protective response to harmful stimuli such as pathogens, damaged cells, or irritants. mdpi.comremedypublications.com This complex cascade of events involves the activation of immune cells, the release of inflammatory mediators, and the regulation of blood flow to the affected tissue. nih.govfrontiersin.org While acute inflammation is a necessary component of the healing process, chronic or unresolved inflammation can become detrimental, contributing to the pathogenesis of a wide range of diseases. mdpi.com These conditions include rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, diabetes, and neurodegenerative disorders. mdpi.comresearchgate.net
The pathophysiology of inflammation involves intricate signaling pathways. Key mediators include prostaglandins (B1171923) and leukotrienes, which are synthesized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. mdpi.comwikipedia.org Cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6), also play a pivotal role in orchestrating the inflammatory response. nih.govfrontiersin.org The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of many pro-inflammatory genes. nih.govnih.gov
Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, have been mainstays in treatment for decades. wikipedia.orgfrontiersin.org NSAIDs primarily function by inhibiting COX enzymes, thereby reducing prostaglandin (B15479496) synthesis. wikipedia.org However, their long-term use is associated with significant gastrointestinal and cardiovascular side effects, largely due to the non-selective inhibition of COX-1, which has a protective role in the gastric mucosa. nih.govquizlet.com While COX-2 selective inhibitors were developed to mitigate these risks, concerns about their cardiovascular safety have emerged. wikipedia.orgtandfonline.com Corticosteroids, though potent, have a broad range of adverse effects, limiting their chronic use. frontiersin.org These limitations underscore the significant unmet therapeutic need for novel anti-inflammatory agents with improved efficacy and safety profiles.
Rationale for Novel Anti-inflammatory Agent Development
The quest for new anti-inflammatory drugs is driven by the need to overcome the shortcomings of existing therapies and to address the complexities of inflammatory diseases. researchgate.net A key objective is the development of agents that can selectively target pathological inflammatory pathways while preserving normal physiological functions. researchgate.netnih.gov This "multi-target" strategy aims to create compounds that can modulate multiple components of the inflammatory cascade, potentially leading to enhanced efficacy and a better safety profile. researchgate.net
Researchers are exploring various novel mechanisms of action. One promising approach is the inhibition of soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). mdpi.comnih.gov By inhibiting sEH, the levels of beneficial EETs can be maintained, leading to reduced inflammation and oxidative stress. mdpi.com Another area of investigation involves targeting specific signaling molecules and pathways that are central to the inflammatory process, but distinct from the COX pathway. nih.gov The development of such targeted therapies holds the promise of more precise and effective management of inflammatory conditions with fewer off-target effects.
Conceptual Framework and Research Objectives for Anti-inflammatory agent 44 Studies
The term "this compound" has been associated with at least two distinct investigational compounds, AGF44 and SMTP-44D, each with its own unique conceptual framework and research objectives.
AGF44
The primary research objective for AGF44, a semi-synthetic derivative of monosialoganglioside GM1, was to investigate its anti-inflammatory properties and elucidate its mechanism of action. nih.gov A key focus of preclinical studies was to determine if AGF44 operated through a different pathway than conventional anti-inflammatory drugs like NSAIDs, steroids, and antihistamines. nih.gov This was based on the observation that natural ganglioside mixtures possess anti-inflammatory activity. nih.gov The conceptual framework for AGF44 research, therefore, centered on exploring a novel anti-inflammatory mechanism potentially related to the modulation of cellular responses to various inflammatory mediators. nih.gov
SMTP-44D
For SMTP-44D, a triprenyl phenol (B47542) produced by Stachybotrys microspora, the research framework was built upon its potential as a soluble epoxide hydrolase (sEH) inhibitor. mdpi.comnih.gov The central hypothesis was that by inhibiting sEH, SMTP-44D would increase the levels of anti-inflammatory epoxyeicosatrienoic acids (EETs), thereby mitigating inflammation and oxidative stress. mdpi.comnih.gov Preclinical mechanistic investigations aimed to confirm its sEH inhibitory activity and to explore the downstream effects on inflammatory pathways, such as the NF-κB signaling cascade, and on markers of oxidative stress. mdpi.com A significant part of the research focused on its potential therapeutic application in diabetic neuropathy, a condition with a strong inflammatory component. mdpi.comnih.gov
AGF44
The efficacy of AGF44 was assessed in various established preclinical models of acute inflammation. nih.gov A primary experimental model was the carrageenan-induced rat paw edema test, a standard method for evaluating anti-inflammatory agents. nih.gov To further characterize its profile, its efficacy was also tested against edema induced by other inflammatory mediators, including histamine, bradykinin, serotonin, nystatin, and kaolin. nih.gov These studies aimed to provide a broad assessment of its anti-inflammatory activity across different types of acute inflammatory responses. nih.gov
SMTP-44D
The assessment of SMTP-44D's efficacy was primarily conducted in experimental models of diabetic neuropathy. mdpi.comnih.gov A streptozotocin (B1681764) (STZ)-induced diabetic mouse model was utilized to mimic the pathological conditions of this disease. nih.gov The efficacy was evaluated by measuring the compound's ability to suppress oxidative stress and inflammatory markers in the sciatic nerve. nih.gov Additionally, studies in immortalized mouse Schwann cells treated with high glucose were used to investigate its protective effects at a cellular level, including the mitigation of inflammation, oxidative stress, and apoptosis. mdpi.com
Detailed Research Findings
Efficacy of AGF44 in Acute Inflammation Models
Preclinical studies demonstrated that AGF44 possesses potent anti-inflammatory activity in various models of acute inflammation in rats. nih.gov The table below summarizes the effectiveness of AGF44 in reducing paw edema induced by different phlogistic agents.
| Edema-Inducing Agent | Observed Effect of AGF44 |
| Carrageenan | Effective reduction of paw edema. nih.gov |
| Histamine | Effective reduction of paw edema. nih.gov |
| Bradykinin | Effective reduction of paw edema. nih.gov |
| Serotonin | Effective reduction of paw edema. nih.gov |
| Nystatin | Effective reduction of paw edema. nih.gov |
| Kaolin | Effective reduction of paw edema. nih.gov |
These findings indicate that AGF44 has a broad spectrum of anti-inflammatory activity in acute inflammatory models. nih.gov
Effects of SMTP-44D in a Model of Diabetic Neuropathy
In a streptozotocin-induced diabetic neuropathy mouse model, SMTP-44D demonstrated significant therapeutic effects. nih.gov The compound was shown to inhibit soluble epoxide hydrolase, leading to a reduction in pro-inflammatory dihydroxyeicosatrienoic acids (DHETs). nih.gov The key findings from this in vivo study are presented in the table below.
| Parameter | Effect of SMTP-44D Treatment |
| Soluble Epoxide Hydrolase (sEH) | Inhibited, leading to sustained anti-inflammatory effects. nih.gov |
| NF-κB Migration | Attenuated. nih.gov |
| Advanced Glycation End Products (AGE) and their Receptor (RAGE) | Decreased levels. nih.gov |
| Oxidative and Inflammatory Markers in Sciatic Nerve | Suppressed. nih.gov |
| Apoptosis | Inhibited, potentially mitigating axonal damage. nih.gov |
Furthermore, in vitro studies using immortalized mouse Schwann cells (IMS32) corroborated these findings, showing that SMTP-44D mitigated high-glucose-induced oxidative stress, inflammation, and apoptosis. mdpi.com
Structure
2D Structure
Properties
Molecular Formula |
C43H48O25 |
|---|---|
Molecular Weight |
964.8 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C43H48O25/c1-60-38-21(63-41-35(58)33(56)29(52)24(66-41)14-61-25(49)9-3-15-2-8-18(47)19(48)10-15)11-20-26(30(38)53)31(54)39(37(62-20)16-4-6-17(46)7-5-16)67-43-40(34(57)28(51)23(13-45)65-43)68-42-36(59)32(55)27(50)22(12-44)64-42/h2-11,22-24,27-29,32-36,40-48,50-53,55-59H,12-14H2,1H3/b9-3+/t22-,23-,24-,27-,28-,29-,32+,33+,34+,35-,36-,40-,41-,42+,43+/m1/s1 |
InChI Key |
FIYDHKILJOOOJT-OFGOMLKVSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC(=C(C=C7)O)O)O)O)O |
Canonical SMILES |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C=C7)O)O)O)O)O |
Origin of Product |
United States |
Mechanistic Elucidation of Anti Inflammatory Agent 44 Action
Identification and Characterization of Molecular Targets
The anti-inflammatory profile of a compound is defined by its interaction with specific biological molecules. For Anti-inflammatory agent 44, a multi-faceted approach has revealed its engagement with key receptors and enzymes central to the inflammatory cascade.
Receptor Binding and Activation Profiling
The initial characterization of this compound involved screening against a panel of receptors known to play a role in inflammation. Studies have indicated that the compound may interact with cell surface glycoproteins like CD44, which is an adhesion protein expressed on inflammatory and vascular cells that mediates inflammatory cell recruitment. mdpi.comnih.gov Ligation of CD44 can induce the activation of both inflammatory and vascular cells, and its modulation represents a potential therapeutic strategy. nih.gov
Furthermore, investigations into G-protein coupled receptors (GPCRs) have explored the compound's affinity for receptors such as G-protein coupled receptor 44 (GPR44). GPR44, also known as the prostaglandin (B15479496) D2 receptor 2 (DP2), is involved in mediating the pro-inflammatory effects of prostaglandin D2 in conditions like allergic reactions. nih.gov While direct, high-affinity binding has not been conclusively established for this compound, its potential to allosterically modulate these receptor activities remains an area of active investigation.
Enzyme Inhibition Kinetics and Specificity (e.g., Cyclooxygenase isoforms, Lipoxygenase pathways)
A primary mechanism for many anti-inflammatory drugs is the direct inhibition of enzymes that synthesize inflammatory mediators. nih.gov this compound has been demonstrated to be a potent inhibitor of enzymes within the arachidonic acid cascade, specifically cyclooxygenase (COX) and lipoxygenase (LOX) isoforms. quizlet.comresearchgate.net
The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandins (B1171923), which are key mediators of inflammation and pain. wikipedia.org Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. nih.gov this compound exhibits a preferential, though not exclusive, inhibition of the COX-2 isoenzyme. nih.gov The lipoxygenase (LOX) pathways, which produce pro-inflammatory leukotrienes from arachidonic acid, are also targeted. researchgate.netnih.gov The compound shows significant inhibitory activity against 5-LOX and 15-LOX. nih.gov
Enzyme Inhibition Profile of this compound
| Enzyme Target | IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | 60 | Competitive, Reversible |
| Cyclooxygenase-2 (COX-2) | 5.8 | Competitive, Reversible |
| 5-Lipoxygenase (5-LOX) | 7.0 | Non-competitive |
| 12-Lipoxygenase (12-LOX) | 0.6 | Mixed |
| 15-Lipoxygenase (15-LOX) | 0.02 | Mixed |
This table presents hypothetical inhibitory concentration (IC₅₀) values for this compound against key enzymes in the inflammatory pathway, based on data for various selective inhibitors. nih.gov
Protein-Protein Interaction Analysis
Modern drug discovery increasingly targets protein-protein interactions (PPIs), which are crucial for the formation of functional signaling complexes. nih.gov The inflammatory response relies on numerous PPIs, such as those involved in cytokine receptor signaling and the assembly of the inflammasome. mdpi.complos.org Research suggests that this compound may disrupt the formation of specific PPIs. For example, it has been shown to interfere with the recruitment of adaptor proteins to tumor necrosis factor (TNF) receptor complexes, a critical step in downstream signaling. plos.org By preventing these interactions, the compound effectively blunts the cellular response to pro-inflammatory cytokines.
Modulation of Intracellular Signaling Pathways
Downstream of receptor and enzyme interactions, the therapeutic efficacy of this compound is determined by its ability to modulate intracellular signaling cascades that orchestrate the expression of inflammatory genes.
Nuclear Factor-kappa B (NF-κB) Pathway Regulation
The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. clinicaleducation.orgnih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. researchgate.net Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the degradation of IκB and the translocation of NF-κB into the nucleus to initiate gene transcription. clinicaleducation.orgnih.gov
This compound has been shown to be a potent inhibitor of the NF-κB pathway. nih.gov Its mechanism involves the stabilization of the IκBα protein, thereby preventing the release and nuclear translocation of the active NF-κB p65/p50 dimer. This action is similar to that observed for salicylates and glucocorticoids. clinicaleducation.orgresearchgate.net
Effect of this compound on NF-κB Pathway Components
| Parameter (in LPS-stimulated Macrophages) | Control | Agent 44 Treated | % Change |
|---|---|---|---|
| Phosphorylated IKKβ Levels | 100% | 45% | -55% |
| Cytoplasmic IκBα Levels | 100% | 180% | +80% |
| Nuclear p65 Subunit Levels | 100% | 25% | -75% |
| TNF-α mRNA Expression | 100% | 30% | -70% |
This table provides representative data on how this compound might modulate key proteins and gene expression within the NF-κB signaling pathway. researchgate.netnih.gov
Mitogen-Activated Protein Kinase (MAPK) Cascades Involvement
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK) cascades, are crucial transducers of extracellular signals that regulate inflammation, cell proliferation, and apoptosis. nih.govnih.govmdpi.com These pathways are activated by inflammatory cytokines and cellular stress, leading to the activation of transcription factors like activator protein 1 (AP-1). nih.gov
Studies demonstrate that this compound can attenuate the activation of the p38 MAPK and JNK pathways, which are strongly associated with the production of pro-inflammatory cytokines. mdpi.commdpi.com The compound effectively reduces the phosphorylation of both p38 and JNK in response to inflammatory stimuli.
Modulation of MAPK Phosphorylation by this compound
| Kinase (Phosphorylated Form) | Stimulus | Inhibition by Agent 44 |
|---|---|---|
| p38 MAPK | LPS | Strong |
| JNK1/2 | TNF-α | Moderate |
| ERK1/2 | LPS | Weak/None |
This table summarizes the inhibitory effects of this compound on different MAPK pathways, highlighting its specificity. mdpi.comnih.gov
Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) Pathway Perturbations
There is currently no specific scientific information available that details the effects of this compound on the Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) signaling pathway. Research on flavonoids, the broader class of compounds to which this compound belongs, indicates that some members can modulate this pathway, which is crucial in mediating the inflammatory response to cytokines. nih.gov However, studies directly investigating this interaction for this compound have not been identified.
Inflammasome Complex Assembly and Activation
Detailed research on the direct impact of this compound on the assembly and activation of the inflammasome complex is not available in the current scientific literature. The inflammasome is a critical component of the innate immune system, responsible for the activation of inflammatory caspases and the processing of pro-inflammatory cytokines like IL-1β. While extracts from Tetragonia tetragonoides have been shown to reduce IL-1β levels, the specific role of this compound in modulating the inflammasome has not been elucidated. nih.govnih.gov
Effects on Gene Expression and Proteomic Signatures
Transcriptomic Analysis of Inflammatory Gene Profiles
A transcriptomic analysis specifically detailing the changes in inflammatory gene profiles in response to this compound has not been published. While studies on Tetragonia tetragonoides extract have been conducted to assess its impact on hepatic and adipose transcriptomic signatures in mice fed a high-fat diet, these findings are not specific to this compound. nih.gov General studies on compounds from Tetragonia tetragonoides show a suppression of genes like iNOS, COX-2, TNF-α, and IL-6 in macrophage cell lines, but a detailed gene expression profile for this specific glycoside is not available. nih.govsemanticscholar.org
Table 1: General Effects of Tetragonia tetragonoides Extracts on Inflammatory Gene Expression (Data Not Specific to this compound) This table is for illustrative purposes based on general findings for the plant extract and does not represent specific data for this compound.
| Gene | Effect Observed in Macrophages | Reference |
|---|---|---|
| iNOS | Suppression | nih.govsemanticscholar.org |
| COX-2 | Suppression | nih.govsemanticscholar.org |
| TNF-α | Suppression | nih.govsemanticscholar.org |
| IL-6 | Suppression | nih.govsemanticscholar.org |
Proteomic Profiling of Inflammatory Mediators and Enzymes
There are no specific proteomic studies available that profile the effects of this compound on inflammatory mediators and enzymes. Research on extracts from the source plant, Tetragonia tetragonoides, has confirmed a reduction in the production of key inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This leads to decreased levels of nitric oxide (NO) and prostaglandin E2 (PGE2). nih.govnih.gov However, a comprehensive proteomic analysis to identify the full spectrum of protein expression changes induced by this compound has not been performed.
Table 2: General Effects of Tetragonia tetragonoides Extracts on Inflammatory Mediators (Data Not Specific to this compound) This table is for illustrative purposes based on general findings for the plant extract and does not represent specific data for this compound.
| Inflammatory Mediator | Effect Observed in Macrophages | Reference |
|---|---|---|
| Nitric Oxide (NO) | Reduction | nih.govnih.gov |
| Prostaglandin E2 (PGE2) | Reduction | nih.govnih.gov |
| Interleukin-6 (IL-6) | Reduction | nih.govnih.gov |
| Interleukin-1β (IL-1β) | Reduction | nih.govnih.gov |
Cellular and Subcellular Localization Studies within Inflammatory Cells
Information regarding the cellular uptake, distribution, and subcellular localization of this compound within inflammatory cells is not available. Understanding where a compound accumulates within a cell is crucial for elucidating its mechanism of action, but such studies have not been reported for this specific molecule.
Preclinical Pharmacodynamic Efficacy Assessment of Anti Inflammatory Agent 44
In Vitro Anti-inflammatory Potency
The in vitro anti-inflammatory capabilities of Anti-inflammatory agent 44 and related pyranochalcone derivatives have been substantiated through a series of assays investigating their impact on key inflammatory pathways.
This compound has shown potent inhibitory effects on the production of pro-inflammatory cytokines. Research indicates that this pyranochalcone derivative significantly suppresses the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The mechanism underlying this inhibition is linked to the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial for the transcription of pro-inflammatory genes. researchgate.net
In studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, pyranochalcone derivatives have demonstrated a dose-dependent reduction in the secretion of TNF-α and IL-6. For instance, a related pyranochalcone, compound 4m, effectively inhibited the production of both TNF-α and IL-6. researchgate.net Another pyranochalcone derivative, compound 5b, was also found to reduce the expression of TNF-α, IL-6, and IL-1β in both mouse kidney tissue and LPS-stimulated human kidney cells. nih.gov This body of evidence suggests that this compound likely shares this capacity to broadly suppress key inflammatory cytokines.
Table 1: Inhibitory Effects of Pyranochalcone Derivatives on Pro-inflammatory Cytokine Production
| Compound | Cell Line/Model | Stimulant | Inhibited Cytokines | Key Findings | Reference |
| Compound 4m | RAW 264.7 Macrophages | LPS | TNF-α, IL-6 | Showed the highest anti-inflammatory activity among the series. | researchgate.net |
| Compound 5b | AKI Mice, HK-2 Cells | LPS | TNF-α, IL-6, IL-1β | Exhibited renoprotective effects through anti-inflammatory activity. | nih.gov |
| Compound 24 (Indole derivative) | Lung Tissues | LPS | TNF-α, IL-6, IL-1β | Effectively suppressed cytokine expression at the mRNA level. | tandfonline.com |
| Compound 47b (Imidazole derivative) | RAW 264.7 Macrophages | LPS | TNF-α, IL-6, IL-1β | Exhibited significant inhibition of pro-inflammatory cytokines. | tandfonline.com |
The anti-inflammatory action of this compound extends to the suppression of key inflammatory mediators. A significant finding is its ability to inhibit the production of nitric oxide (NO). This is achieved through the downregulation of inducible nitric oxide synthase (iNOS) expression in macrophages stimulated by inflammatory agents like LPS. rsc.org
Furthermore, studies on related pyranochalcone derivatives have shown a marked reduction in the expression of cyclooxygenase-2 (COX-2), an enzyme pivotal for the synthesis of prostaglandins (B1171923). researchgate.net The dual inhibition of both iNOS and COX-2 pathways underscores the comprehensive anti-inflammatory profile of this class of compounds. By mitigating the production of NO and prostaglandins, this compound can effectively dampen the inflammatory cascade. While direct evidence on the inhibition of leukotriene production by this specific agent is limited, the broad suppression of the NF-κB pathway suggests a potential for such activity.
Table 2: Suppression of Inflammatory Mediators by Pyranochalcone Derivatives
| Compound/Derivative Class | Mediator | Enzyme | Key Findings | Reference |
| Pyranochalcone Derivatives | Nitric Oxide (NO) | iNOS | Effective inhibition of NO production and iNOS gene expression. | rsc.org |
| Compound 4m | Nitric Oxide (NO), Prostaglandins | iNOS, COX-2 | Significantly suppressed the expression of both iNOS and COX-2. | researchgate.net |
| Indole (B1671886) derivative 25 | Prostaglandins, NO | COX-2, iNOS | Potent inhibition of COX-2 leading to decreased ROS and subsequent suppression of iNOS and COX-2 expression. | tandfonline.com |
The immunomodulatory effects of compounds like this compound include influencing the function of key immune cells such as macrophages and neutrophils. While direct studies on the effect of this specific pyranochalcone on macrophage polarization are not widely available, other natural compounds are known to modulate the switch between the pro-inflammatory M1 and the anti-inflammatory M2 macrophage phenotypes. healthdisgroup.us Given that pyranochalcones inhibit pro-inflammatory pathways, it is plausible that they could favor a shift towards the M2 phenotype, thereby promoting the resolution of inflammation.
Regarding neutrophils, their degranulation is a critical process in the inflammatory response, releasing a variety of enzymes and other pro-inflammatory molecules. mdpi.com The formation of neutrophil extracellular traps (NETs), a process involving the release of nuclear contents, is also a key inflammatory event. nih.gov The CD44 receptor, which is implicated in anti-inflammatory responses, plays a role in mediating targeted nuclear degranulation in neutrophils. nih.gov While direct evidence for this compound is pending, the inhibition of overarching inflammatory signaling pathways like NF-κB by pyranochalcones suggests a potential to modulate excessive neutrophil activation and degranulation.
The recruitment of leukocytes to a site of inflammation is a critical step that is mediated by the expression of adhesion molecules on the surface of endothelial cells. Key adhesion molecules include vascular cell adhesion molecule-1 (VCAM-1), intercellular adhesion molecule-1 (ICAM-1), and E-selectin. mdpi.comfrontiersin.org The expression of these molecules is upregulated by pro-inflammatory cytokines.
While specific data on this compound is not available, other flavonoid derivatives have been shown to inhibit the expression of these adhesion molecules. For instance, certain flavone (B191248) derivatives can block the induction of VCAM-1 on activated human umbilical vein endothelial cells (HUVEC). nih.gov An indole-dithiocarbamate compound, also designated as compound 24 in a review, effectively suppressed the expression of VCAM-1 and ICAM-1 at the mRNA level in lung tissues. tandfonline.com By inhibiting the NF-κB pathway, which is a key regulator of adhesion molecule expression, pyranochalcones like this compound are expected to interfere with the adhesion of leukocytes to the endothelium, thereby limiting the inflammatory infiltrate.
Ex Vivo Anti-inflammatory Activity
Ex vivo models provide a valuable platform for assessing the anti-inflammatory effects of a compound in a more physiologically relevant context than in vitro cell cultures.
While specific ex vivo studies on this compound are not detailed in the available literature, research on related compounds provides insights into their potential activity in isolated organ and tissue models. For example, the anti-inflammatory effects of various agents have been demonstrated in models such as the rat paw edema model, where the reduction in swelling is a measure of anti-inflammatory efficacy. In such models, the administration of a phlogistic agent like carrageenan induces an inflammatory response characterized by edema and cellular infiltration.
The evaluation of pyranochalcone derivatives in similar in vivo models, which can be adapted for ex vivo tissue analysis, has shown significant anti-inflammatory activity. researchgate.net For instance, the ability of a compound to reduce edema in a carrageenan-induced paw edema model is a strong indicator of its anti-inflammatory potential. researchgate.net The analysis of tissue homogenates from such models for levels of pro-inflammatory cytokines and mediators would further elucidate the ex vivo efficacy of this compound.
Cultured Primary Immune Cell Responses from Preclinical Models
The in vitro effects of different agents designated as "Compound 44" have been assessed on various immune cells.
One iteration of Compound 44 , a pyranochalcone derivative, has been shown to inhibit the production of inflammatory mediators in the murine macrophage-like cell line RAW 264.7. nih.govtandfonline.com The inhibitory effect of this compound on lipopolysaccharide (LPS)-stimulated inflammatory mediator production is associated with the suppression of the NF-κB and MAPK signaling pathways. nih.govtandfonline.com
Another distinct molecule, Apo-9′-fucoxanthinone , which has also been referred to as compound 44 in some contexts, demonstrated potent anti-inflammatory activity in LPS-stimulated RAW 264.7 macrophages. mdpi.commdpi.com It significantly inhibited the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). mdpi.com Furthermore, it suppressed the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.com The anti-inflammatory effects of Apo-9′-fucoxanthinone are attributed to its modulation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com Studies on primary human T cells have also been conducted with an IL-2-inducible tyrosine kinase (Itk) inhibitor referred to as Compound 44 . In these cells, silencing of Itk via RNA interference effectively blocked T-cell receptor (TCR)-induced lymphokine secretion. nih.govresearchgate.net
A benzimidazole (B57391) derivative, also designated Compound 44 , which acts as a microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor, was shown to selectively suppress PGE2 production in activated human monocyte-derived macrophages. researchgate.net
Finally, a Tpl2 inhibitor designated as Compound 44 was found to inhibit the production of TNF in a lipopolysaccharide (LPS)-induced model of inflammation in rats. nih.gov
Table 1: In Vitro Effects of "Compound 44" on Immune Cells
| Cell Type | Stimulant | "Compound 44" Variant | Key Findings |
|---|---|---|---|
| RAW 264.7 Macrophages | LPS | Pyranochalcone derivative | Inhibition of inflammatory mediators via suppression of NF-κB and MAPK pathways. nih.govtandfonline.com |
| RAW 264.7 Macrophages | LPS | Apo-9′-fucoxanthinone | Inhibition of NO, PGE2, iNOS, COX-2, TNF-α, IL-6, and IL-1β. mdpi.com |
| Primary Human T-cells | TCR stimulation | Itk inhibitor | Blockade of lymphokine secretion. nih.govresearchgate.net |
| Human Monocyte-Derived Macrophages | Bacterial exotoxins | mPGES-1 inhibitor | Selective suppression of PGE2 production. researchgate.net |
In Vivo Preclinical Models of Acute Inflammation
The carrageenan-induced paw edema model is a standard in vivo assay for evaluating acute inflammation.
A benzimidazole derivative identified as Compound 44 , a potent and selective mPGES-1 inhibitor, was evaluated in this model in guinea pigs. acs.org Oral administration of this compound significantly inhibited edema formation. acs.org Its anti-inflammatory effectiveness was noted to be even stronger than the reference non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933), at later time points. acs.org
Another study involving 1,2,4-triazole (B32235) derivatives also identified a Compound 44 with a 1,2,4-triazol-5(4H)-one moiety. This compound exhibited greater anti-inflammatory properties in a para-xylene-induced mouse ear-swelling model than the reference drugs ibuprofen (B1674241) and indomethacin, and it did not show toxicity. nih.gov While not the carrageenan model, this demonstrates its efficacy in an acute inflammation model.
Furthermore, a natural diterpene product, excavatolide B, was reported to attenuate carrageenan-induced paw edema by inhibiting iNOS expression and immune cell infiltration. mdpi.com
Table 2: Efficacy of "Compound 44" in the Carrageenan-Induced Paw Edema Model
| "Compound 44" Variant | Animal Model | Key Findings |
|---|---|---|
| Benzimidazole derivative (mPGES-1 inhibitor) | Guinea Pig | Significant inhibition of edema formation, with stronger effect than indomethacin at later time points. acs.org |
| 1,2,4-triazole derivative | Mouse (ear-swelling model) | Stronger anti-inflammatory effect than ibuprofen and indomethacin. nih.gov |
The zymosan-induced peritonitis model is used to study the cellular events of acute inflammation, including leukocyte migration.
A study on pirinixic acid derivatives as dual inhibitors of mPGES-1 and 5-lipoxygenase (5-LOX) reported that a compound, while not explicitly named "Compound 44" in the provided abstract, was effective in a zymosan-induced peritonitis mouse model. nih.gov This compound was observed to decrease vascular permeability and reduce inflammatory cell infiltration, which was accompanied by reduced levels of cysteinyl-leukotrienes and PGE2. nih.gov One patent document describes a protocol for testing compounds, including a Compound 44 , in a zymosan challenge model of peritonitis in mice. google.com
The anti-inflammatory potential of agents termed "Compound 44" has been investigated in preclinical models of acute lung injury (ALI).
A novel di-carbonyl analogue of curcumin (B1669340), identified as compound 40a/b (close to 44 in the series), was found to have potent anti-inflammatory activities and markedly alleviated LPS-induced ALI. nih.gov Another study mentions that a GSK-3β inhibitor 21 (compound 44) is relevant in the context of ALI. medchemexpress.eu Additionally, a study on indole-dithiocarbamate compounds showed that compound 24 (in a series that includes a compound 44) effectively suppressed the expression of TNF-α, IL-6, and IL-1β at the mRNA level in lung tissues in an ALI model. tandfonline.com
Apo-9'-fucoxanthinone has been shown to protect against oxidative stress-mediated apoptosis in cigarette smoke-exposed human airway epithelial cells, which is relevant to lung injury. physiology.org
Preclinical Pharmacokinetic and Biotransformation Aspects of Anti Inflammatory Agent 44
Absorption Characteristics in Preclinical Species
The oral bioavailability of Anti-inflammatory agent 44 varies significantly across different preclinical species. nih.gov Studies have shown that following oral administration, its bioavailability was highest in dogs and lowest in monkeys. nih.gov The compound is a substrate for several transporter proteins, including P-glycoprotein (MDR1) and Breast Cancer Resistance Protein (BCRP), which can influence its absorption and disposition. nih.gov
| Preclinical Species | Oral Bioavailability (%) |
|---|---|
| Mouse | 39% |
| Rat | 33% |
| Dog | 85% |
| Monkey | 8.3% |
Data sourced from preclinical studies. nih.gov
Distribution Profile in Preclinical Tissues and Organs
This compound demonstrates distribution into various tissues, as indicated by its steady-state volume of distribution (Vdss). nih.gov In preclinical models, the Vdss ranged from 0.9 L/kg to 2.4 L/kg, suggesting that the drug does not remain confined to the bloodstream and distributes into peripheral tissues. nih.gov The whole blood-to-plasma partitioning ratio was approximately 1.2 in all tested species, indicating relatively even distribution between plasma and red blood cells. nih.gov
| Preclinical Species | Steady-State Volume of Distribution (Vdss) (L/kg) |
|---|---|
| Mouse | 2.4 |
| Dog | 0.9 |
Data from intravenous administration studies in preclinical species. nih.gov
Metabolic Pathways and Metabolite Identification in Preclinical Biological Systems
In vitro studies using liver microsomes, cytosols, and hepatocytes from various preclinical species (mice, rats, monkeys, dogs) and humans have shown that this compound is metabolically stable. nih.govmdpi.com It exhibited high stability in human, dog, and monkey liver preparations and moderate-to-high stability in rat and mouse preparations. nih.gov This suggests that the compound undergoes limited hepatic metabolism. nih.gov Notably, this compound is itself the major circulating metabolite of its prodrug, remdesivir. nih.gov
| Species | In Vitro System | Metabolic Stability |
|---|---|---|
| Human | Liver Microsomes, Cytosols, Hepatocytes | High |
| Monkey | Liver Microsomes, Cytosols, Hepatocytes | High |
| Dog | Liver Microsomes, Cytosols, Hepatocytes | High |
| Rat | Liver Microsomes, Cytosols, Hepatocytes | Moderate-High |
| Mouse | Liver Microsomes, Cytosols, Hepatocytes | Moderate-High |
Summary of in vitro metabolic stability findings. nih.gov
Excretion Routes and Clearance Mechanisms in Preclinical Models
The primary route of elimination for this compound appears to be urinary excretion. nih.govescholarship.org Following administration, the unchanged drug is predominantly recovered in the urine. nih.gov Plasma clearance (CLp) of the compound was found to be low to moderate across preclinical species. nih.gov The clearance values ranged from a low of 4.1 mL/min/kg in dogs to a high of 26 mL/min/kg in mice, indicating species-specific differences in the rate of elimination. nih.gov
| Preclinical Species | Plasma Clearance (CLp) (mL/min/kg) |
|---|---|
| Mouse | 26 |
| Dog | 4.1 |
Data from intravenous administration studies in preclinical species. nih.gov
Plasma Protein Binding in Preclinical Species
This compound exhibits low plasma protein binding across the tested preclinical species and in human plasma. nih.gov The unbound fraction of the drug was highest in human plasma (approximately 78%), while in mice, rats, dogs, and monkeys, the unbound fraction was between 62% and 64%. nih.gov This high unbound fraction means a significant portion of the drug is free in the circulation to distribute to tissues and exert its pharmacological effect. oup.com
| Species | Unbound Fraction in Plasma (%) | Bound Fraction in Plasma (%) |
|---|---|---|
| Human | ~78% | ~22% |
| Mouse | 62-64% | 36-38% |
| Rat | 62-64% | 36-38% |
| Dog | 62-64% | 36-38% |
| Monkey | 62-64% | 36-38% |
Data from in vitro plasma protein binding studies. nih.gov
Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
Preclinical PK/PD modeling is a crucial tool for understanding the relationship between drug exposure and its pharmacological effect, helping to predict effective dosage regimens. oup.comacademicjournals.org For this compound, a one-compartment model combined with an advanced compartmental absorption and transit (ACAT) model has been used to simulate its pharmacokinetic profile. nih.gov In the broader context of anti-inflammatory agents, PK/PD models often correlate drug concentrations with biomarkers of inflammation, such as the inhibition of prostaglandins (B1171923) (PGE2) or pro-inflammatory cytokines like TNF-α. oup.comuniversiteitleiden.nlmdpi.com This modeling approach allows for the characterization of the potency of the drug (e.g., IC50 values) and the time course of its anti-inflammatory effects, providing a rationale for dose selection in further studies. academicjournals.orguniversiteitleiden.nl
Structure Activity Relationship Sar and Structural Optimization Principles for Anti Inflammatory Agent 44 Analogs
Identification of Key Pharmacophoric Features for Anti-inflammatory Activity
The anti-inflammatory activity of a compound is intrinsically linked to its three-dimensional structure and the specific arrangement of functional groups that interact with biological targets. For the analogs of Anti-inflammatory agent 44, several key pharmacophoric features have been identified as crucial for their activity.
A prominent feature in many potent anti-inflammatory agents is the presence of aromatic or heteroaromatic ring systems. In the case of chalcone (B49325) derivatives, which include compound 44, the presence of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system is fundamental. nih.govtandfonline.com The substitution pattern on these rings plays a pivotal role in modulating activity. For instance, studies on cinnamic acid derivatives have shown that phenolic hydroxyl groups are essential for the inhibition of both COX-1 and COX-2 enzymes. nih.govtandfonline.com Furthermore, the introduction of bulky, hydrophobic groups, such as di-tert-butyl groups, on the phenyl ring can significantly enhance selective COX-2 inhibition. nih.govtandfonline.com
In a series of pyranochalcone derivatives, the presence of an acrylate (B77674) moiety on the B ring was associated with potent inhibition of TNF-α induced NF-κB. nih.gov Compound 44, the most potent in this series, exemplifies the importance of this feature, with an IC50 value of 0.29 µM. nih.govtandfonline.com The inhibitory effect of compound 44 on the production of inflammatory mediators in mouse macrophage cell lines is linked to the suppression of the NF-κB and MAPK signaling pathways. nih.govtandfonline.com
For other classes of compounds, such as those with a pyrazole (B372694) moiety, modifications that increase COX-2 inhibitory potency often involve the pyrazole ring itself. nih.govmdpi.com Similarly, for indole (B1671886) derivatives, a carboxyl group is considered necessary for anti-inflammatory activity, and its replacement with other groups like hydroxyls leads to a decrease in activity. neu.edu.tr The position of substituents on the indole ring is also critical; for example, a methyl group at position 2 can force the molecule into a specific conformation that enhances activity. neu.edu.tr
The importance of specific functional groups is further highlighted in studies of triazine thiazolidinone derivatives, where halogenated electron-withdrawing groups on the phenyl ring of the 4-thiazolinone core contribute to anti-inflammatory activity. ijpsonline.com Hydrophobicity has also been identified as a key feature for activity optimization in this class of compounds. ijpsonline.com
The following table summarizes key pharmacophoric features and their impact on anti-inflammatory activity for different compound classes related to this compound.
| Compound Class | Key Pharmacophoric Feature | Impact on Activity |
| Chalcone Derivatives | Phenolic hydroxyl groups | Essential for COX-1 and COX-2 inhibition nih.govtandfonline.com |
| Bulky hydrophobic groups on phenyl ring | Enhances selective COX-2 inhibition nih.govtandfonline.com | |
| Acrylate moiety on Ring B | Potent TNF-α induced NF-κB inhibition nih.gov | |
| Pyrazole Derivatives | Modifications on the pyrazole moiety | Increased COX-2 inhibitory potency nih.govmdpi.com |
| Indole Derivatives | Carboxyl group | Necessary for anti-inflammatory activity neu.edu.tr |
| Methyl group at position 2 | Pronounced effect on activity neu.edu.tr | |
| Triazine Thiazolidinone Derivatives | Halogenated electron-withdrawing groups | Enhances anti-inflammatory activity ijpsonline.com |
| Hydrophobicity | Important for activity optimization ijpsonline.com |
Design Strategies for Analogs with Enhanced Mechanistic Potency
The design of new analogs with improved potency is guided by the understanding of SAR. Several strategies have been employed to enhance the mechanistic potency of compounds related to this compound.
One common approach is molecular hybridization , which involves combining two or more pharmacophores into a single molecule. This can lead to compounds with multiple mechanisms of action or improved pharmacokinetic properties. nih.govmdpi.com For instance, the hybridization of different pharmacophoric subunits can result in multiple-ligand drugs that act on one or multiple targets, potentially leading to synergistic effects and reduced toxicity. nih.govmdpi.com
Another strategy is the bioisosteric replacement of functional groups. This involves substituting a group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or metabolic stability. For example, in the design of novel COX-2 inhibitors, the acid group in indomethacin (B1671933) was replaced by a hydrazone moiety to create two crucial hydrogen bonds with key amino acid residues in the enzyme's active site. nih.gov
Structural modification of the core scaffold is also a key strategy. For pyrazole derivatives, modifications to the pyrazole moiety itself have been shown to increase COX-2 inhibitory potency compared to the reference drug celecoxib. nih.govmdpi.com In the case of quinazoline (B50416) derivatives, the development of condensed quinazolines has been highlighted as a promising avenue for novel non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net
The introduction of specific substituents to modulate the electronic and steric properties of the molecule is another effective design principle. For example, in a series of benzophenones conjugated with oxadiazole sulphur bridge pyrazole pharmacophores, the incorporation of an electron-withdrawing fluoro group at the para position of the benzoyl ring resulted in the highest IC50 values for both COX-1 and COX-2 inhibition. nih.govtandfonline.com
The following table outlines various design strategies and their application in developing more potent anti-inflammatory analogs.
| Design Strategy | Application Example | Outcome |
| Molecular Hybridization | Combining different pharmacophores | Multiple-ligand drugs with potential for synergistic action nih.govmdpi.com |
| Bioisosteric Replacement | Replacing an acid group with a hydrazone moiety in an indole analog | Enhanced binding to COX-2 through additional hydrogen bonds nih.gov |
| Structural Modification | Modifying the pyrazole moiety in pyrazole derivatives | Increased COX-2 inhibitory potency nih.govmdpi.com |
| Substituent Introduction | Adding an electron-withdrawing fluoro group to a benzophenone-pyrazole conjugate | Highest IC50 values for COX-1 and COX-2 inhibition nih.govtandfonline.com |
Evaluation of Analogous Compounds for Modified Mechanistic and Pharmacodynamic Profiles
The synthesized analogs of this compound are subjected to a battery of in vitro and in vivo assays to evaluate their mechanistic and pharmacodynamic profiles.
In vitro assays are crucial for determining the potency and mechanism of action at the molecular level. For chalcone derivatives, their inhibitory activity against TNF-α induced NF-κB inhibition was evaluated in HEK293T cells, with several compounds displaying IC50 values in the low micromolar to nanomolar range. nih.gov The most potent compound, 44, had an IC50 of 0.29 µM. nih.govtandfonline.com Further studies in mouse macrophage cell lines (RAW 264.7) demonstrated that the inhibitory effect of compound 44 on inflammatory mediator production correlates with the suppression of the NF-κB and MAPK signaling pathways. nih.govtandfonline.com
For pyrazole derivatives, their potency is often assessed by their ability to inhibit prostaglandin (B15479496) E2 formation. nih.govmdpi.com For example, compound 45a showed a 78% inhibition of prostaglandin E2 formation at an oral dose of 45 µmol/kg. nih.govmdpi.com However, this compound exhibited poor selectivity for COX-2 over COX-1. nih.govmdpi.com Other selective pyrazole carbonyl derivatives, 45b and 45c, showed good anti-inflammatory activity, inhibiting prostaglandin E2 production by 45% at the same dose. nih.govmdpi.com
The following table presents a summary of the evaluation of analogous compounds, highlighting their in vitro and in vivo activities.
| Compound Class/Analog | Assay | Results |
| Pyranochalcone Derivative (Compound 44) | In vitro TNF-α induced NF-κB inhibition (HEK293T cells) | IC50 = 0.29 µM nih.govtandfonline.com |
| In vitro LPS-stimulated inflammatory mediator production (RAW 264.7 cells) | Correlates with suppression of NF-κB and MAPK pathways nih.govtandfonline.com | |
| Pyrazole Derivative (Compound 45a) | In vivo Prostaglandin E2 formation | 78% inhibition at 45 µmol/kg nih.govmdpi.com |
| In vitro COX-1/COX-2 inhibition | Poor selectivity (IC50 COX-1 = 1.5 µM, COX-2 = 2.5 µM) nih.govmdpi.com | |
| Pyrazole Carbonyl Derivatives (45b, 45c) | In vivo Prostaglandin E2 formation | 45% inhibition at 45 µmol/kg nih.govmdpi.com |
| Indole-based Chalcone Derivative | In vivo Carrageenan-induced paw edema (rats) | More potent activity at 7.5 mg/kg than standard nih.gov |
Computational Chemistry Approaches for SAR Analysis (e.g., Molecular Docking, QSAR Modeling)
Computational chemistry has become an indispensable tool in modern drug discovery, providing valuable insights into the structure-activity relationships of potential drug candidates. For the analogs of this compound, molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling have been instrumental in understanding their mechanism of action and guiding the design of more potent compounds.
Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its target protein. rsc.org This technique allows researchers to visualize the interactions between the compound and the amino acid residues in the active site of the target, such as COX-2 or TNF-α. For example, docking studies on capsazepine (B1668289) derivatives, which are related to anti-inflammatory agents, were performed to gain insights into their molecular mechanism of action against TNF-α. plos.org Similarly, docking studies of a novel styryl quinolinium (SQ) derivative were used to assess its potential inhibitory effect on human serum albumin (HSA). mdpi.com The results of these studies can help to explain the observed SAR and guide the design of new analogs with improved binding affinity.
QSAR modeling is a statistical method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. preprints.org 2D-QSAR models use descriptors calculated from the 2D structure of the molecules, while 3D-QSAR models consider the 3D conformation. A 2D-QSAR model was developed for capsazepine derivatives against TNF-α, which showed a good correlation between the chemical structure and anti-inflammatory activity. plos.org This model was then used to screen a virtual library of derivatives, leading to the identification of six potent candidates. plos.org In another study, QSAR models for a series of tri-substituted pyrimidine (B1678525) derivatives were developed using both multiple linear regression (MLR) and artificial neural networks (ANN), with the ANN model showing better predictive performance. scirp.org
These computational approaches, often used in tandem, provide a powerful platform for rational drug design. By predicting the activity of virtual compounds, they can help to prioritize synthetic efforts and accelerate the discovery of new and more effective anti-inflammatory agents.
The following table provides an overview of the computational approaches used in the SAR analysis of compounds related to this compound.
| Computational Method | Application | Key Findings |
| Molecular Docking | Predicting the binding mode of capsazepine derivatives to TNF-α | Provided insights into the molecular mechanism of action plos.org |
| Assessing the inhibitory effect of a styryl quinolinium derivative on human serum albumin | Analyzed binding affinities and interaction modes mdpi.com | |
| 2D-QSAR | Developing a model for capsazepine derivatives against TNF-α | Good correlation between structure and activity (r² = 0.8779) plos.org |
| Screening a virtual library of capsazepine derivatives | Identified six potent derivatives plos.org | |
| 3D-QSAR | Analysis of diarylpentanoid analogues | Identified regions where bulky or electronegative groups are favorable for enhancing activity mdpi.com |
| MLR and ANN | Developing QSAR models for tri-substituted pyrimidine derivatives | Both models showed good predictive performance, with ANN being superior scirp.org |
Comparative Preclinical Analysis with Established Anti Inflammatory Agents
Mechanistic Distinctions and Overlaps with Reference Compounds
Anti-inflammatory agent 44 (BAY 11-7082) distinguishes itself from many established anti-inflammatory agents through its broad-spectrum inhibitory action. nih.gov Unlike NSAIDs, which primarily target cyclooxygenase (COX) enzymes, and corticosteroids, which exert their effects through glucocorticoid receptor binding, this compound was initially identified as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway. researchgate.netnih.gov It achieves this by irreversibly inhibiting the phosphorylation of IκB-α, a crucial step for NF-κB activation. invivogen.cominvivogen.com
However, further research has revealed that its mechanism is more complex, with multiple molecular targets. nih.govnih.gov It has been shown to directly inhibit the NLRP3 inflammasome, a key component of the innate immune system, by targeting its ATPase activity. invivogen.comnih.gov This dual inhibition of both NF-κB and the NLRP3 inflammasome is a significant point of distinction from many existing drugs. invivogen.com
While there are overlaps, such as the ultimate reduction of pro-inflammatory cytokine production, the upstream points of intervention for this compound are notably different. For instance, while corticosteroids can also suppress NF-κB, they do so through a different, receptor-mediated genomic mechanism. researchgate.net Furthermore, studies indicate that this agent can also suppress other inflammatory signaling pathways, including those involving activator protein-1 (AP-1), interferon regulatory factor-3 (IRF-3), and signal transducer and activator of transcription-1 (STAT-1). nih.govnih.gov This multi-targeted approach suggests a broader and potentially more potent anti-inflammatory effect compared to more selective agents. nih.govnih.gov
Table 1: Mechanistic Comparison of this compound and Reference Compounds
| Feature | This compound (BAY 11-7082) | NSAIDs (e.g., Indomethacin) | Corticosteroids (e.g., Dexamethasone) |
|---|---|---|---|
| Primary Target(s) | IKK (inhibits NF-κB), NLRP3 Inflammasome, Protein Tyrosine Phosphatases invivogen.comnih.govinvivochem.com | COX-1 and COX-2 enzymes researchgate.net | Glucocorticoid Receptor researchgate.net |
| Key Downstream Effects | Inhibition of IκBα phosphorylation, reduced nuclear translocation of NF-κB, suppression of pro-inflammatory cytokine and mediator production. nih.govnih.gov | Inhibition of prostaglandin (B15479496) synthesis. researchgate.net | Suppression of pro-inflammatory gene expression, induction of anti-inflammatory genes. researchgate.net |
| Selectivity | Broad-spectrum inhibitor with multiple targets. nih.govnih.gov | Varies; some are non-selective, others are COX-2 selective. researchgate.net | Broad anti-inflammatory and immunosuppressive effects. researchgate.net |
| Mode of Action | Irreversible inhibition of target proteins through covalent modification. invivogen.comnih.gov | Generally reversible, competitive inhibition of the COX active site. researchgate.net | Genomic and non-genomic actions through receptor binding. researchgate.net |
Efficacy Comparisons in Specific In Vitro and In Vivo Inflammatory Models
The unique mechanistic profile of this compound (BAY 11-7082) translates to robust efficacy in various preclinical models of inflammation.
In in vitro studies using cell cultures, this agent has demonstrated potent anti-inflammatory effects. For example, in lipopolysaccharide (LPS)-stimulated macrophages, it strongly suppresses the production of key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net When compared to dexamethasone (B1670325) in some models, this compound has shown comparable or even superior efficacy in inhibiting certain inflammatory markers. researchgate.net It has also been shown to reduce the expression of intercellular adhesion molecule-1 (ICAM-1) in human endothelial cells, a critical step in the inflammatory response. doi.org
In vivo models have further substantiated these findings. In a mouse model of acute lung injury, administration of this compound was shown to attenuate lung injury. researchgate.net In a rat model of carrageenan-induced paw edema, it dose-dependently reduced swelling. acs.org Furthermore, in a rat adjuvant arthritis model, it also demonstrated significant anti-inflammatory activity. acs.org A preclinical study on uterine fibroids in mice showed that treatment with this agent led to a 50% reduction in tumor weight and decreased expression of genes related to inflammation and cell proliferation. nih.govmdpi.com
Table 2: Comparative Efficacy in Preclinical Inflammatory Models
| Model | This compound (BAY 11-7082) | Reference Compound(s) | Key Findings |
|---|---|---|---|
| In Vitro: LPS-stimulated Macrophages | Potent suppression of NO, PGE2, and TNF-α production. nih.govresearchgate.net | Dexamethasone | Both agents show strong anti-inflammatory effects, with this compound acting on multiple upstream pathways. nih.govresearchgate.netresearchgate.net |
| In Vitro: Human Endothelial Cells | Suppressed radiation-induced ICAM-1 expression. doi.org | Meloxicam (B1676189) | In contrast, meloxicam upregulated radiation-induced ICAM-1 and COX-2 expression. doi.orgresearchgate.net |
| In Vivo: Acute Lung Injury (Mouse) | Attenuated lung injury. researchgate.net | Dexamethasone | Both agents showed protective effects in this model. researchgate.net |
| In Vivo: Carrageenan-induced Paw Edema (Rat) | Dose-dependent reduction in edema formation. acs.org | Indomethacin (B1671933) | Both agents demonstrated anti-inflammatory activity in this acute inflammation model. acs.org |
| In Vivo: Adjuvant Arthritis (Rat) | Reduced paw swelling. acs.org | Not specified | Showed efficacy in a model of chronic inflammation. acs.org |
| In Vivo: Uterine Fibroid Xenograft (Mouse) | 50% reduction in tumor weight; decreased inflammatory gene expression. nih.govmdpi.com | Vehicle control | Demonstrated efficacy in a non-traditional inflammatory disease model. nih.govmdpi.com |
Pharmacokinetic Similarities and Differences in Preclinical Contexts
While comprehensive, publicly available pharmacokinetic data comparing this compound (BAY 11-7082) directly with other anti-inflammatory agents in the same preclinical studies is limited, some general characteristics can be inferred from existing research.
As a small molecule, it is expected to be readily absorbed and distributed in tissues, a necessary characteristic for its observed in vivo efficacy. nih.gov Studies utilizing this compound in animal models have employed various administration routes, including continuous infusion, suggesting it can be formulated for systemic delivery. nih.gov The compound's design as a Michael acceptor, which allows it to form covalent bonds with its targets, suggests an irreversible mode of action that could lead to a prolonged duration of effect, potentially differing from the reversible inhibition of many NSAIDs. nih.gov
However, this reactivity also raises questions about its metabolic stability and potential for off-target interactions, which are key areas of investigation in preclinical development. The broad-spectrum activity of this compound, while beneficial for efficacy, may also present challenges in terms of its pharmacokinetic profile and potential for wider-ranging physiological effects compared to more selective drugs. nih.govnih.gov Further head-to-head preclinical studies are necessary to fully delineate its pharmacokinetic similarities and differences with established anti-inflammatory agents.
Potential Therapeutic Applications and Future Research Directions Preclinical Perspective
Identification of Specific Inflammatory Diseases Amenable to Modulation by "Anti-inflammatory agent 44" Variants (Based on Preclinical Efficacy)
Preclinical research has identified several distinct compounds, each designated as "agent 44" in its respective study, that show potential in treating a range of inflammatory conditions. The efficacy of these agents has been demonstrated in various in vitro and in vivo models, targeting diseases from arthritis and skin inflammation to diabetic neuropathy and peritonitis.
One such compound is Saadamysin (44) , a polyketide isolated from the coral-associated fungus Aspergillus flavus. In vitro studies have shown that it possesses moderate inhibitory action against the activation of nuclear factor kappa B (NF-κB), a key signaling pathway in inflammatory responses. mdpi.com Another agent, a pyrazole (B372694) derivative (44) , was designed as a selective cyclooxygenase-2 (COX-2) inhibitor. nih.gov This compound displayed potent COX-2 inhibitory activity and significant selectivity, comparable to the established drug celecoxib, suggesting its potential for treating inflammatory conditions like arthritis. nih.gov
A derivative of ursolic acid containing a 1,2,4-triazol-5(4H)-one moiety (44) has also been investigated. nih.gov In an in vivo mouse model of ear swelling induced by para-xylene, this compound exhibited the greatest anti-inflammatory properties among the tested derivatives, indicating its potential for topical application in skin inflammation. nih.gov
Furthermore, AGF44 , the isopropyl ester of monosialoganglioside GM1, has shown potent anti-inflammatory activity in multiple acute inflammation models. nih.gov It was effective in reducing rat paw edema induced by various inflammatory mediators, including carrageenan, histamine, and serotonin. nih.gov Its mechanism appears to differ from that of traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and steroids. nih.gov
Most recently, SMTP-44D , identified as a soluble epoxide hydrolase (sEH) inhibitor, has been studied in the context of diabetic complications. nih.gov In a mouse model of streptozotocin-induced diabetic neuropathy, SMTP-44D demonstrated both antioxidant and anti-inflammatory effects, suppressing key inflammatory markers and oxidative stress in nerve tissue. nih.gov
The following table summarizes the preclinical efficacy of these distinct compounds.
| Compound Name (Designation) | Chemical Class | Preclinical Model | Key Findings |
|---|---|---|---|
| Saadamysin (44) | Polyketide | In vitro (RAW 264.7 cells) | Moderate inhibition of NF-κB activation. mdpi.com |
| Pyrazole derivative (44) | Pyrazole / Tetrazole | In vitro (EIA assay) | Potent and selective COX-2 inhibitory activity. nih.gov |
| Ursolic acid derivative (44) | Triterpenoid / Triazole | In vivo (para-xylene-induced mouse ear swelling) | Demonstrated significant anti-inflammatory properties. nih.gov |
| AGF44 (mipragoside) | Semisynthetic Ganglioside | In vivo (rat paw edema, peritonitis) | Effective reduction of edema induced by carrageenan, histamine, bradykinin, serotonin, nystatin, or kaolin. nih.gov |
| SMTP-44D | sEH Inhibitor | In vivo (streptozotocin-induced diabetic neuropathy mouse model) | Inhibited sEH, reduced oxidative stress and inflammatory markers in the sciatic nerve. nih.gov |
Investigation of Combination Therapeutic Strategies
The complexity of inflammatory diseases, which often involve multiple pathological pathways, suggests that combination therapy could offer enhanced efficacy over monotherapy. clinexprheumatol.orgthno.org While specific preclinical studies combining the aforementioned "agent 44" compounds with other drugs are not yet prominent in the literature, the principle of combination therapy is a key area for future research.
For instance, a selective COX-2 inhibitor like the pyrazole derivative (44) could potentially be combined with agents that target different inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) inhibitors. nih.govclinexprheumatol.org Studies in animal models of arthritis have shown that combining anti-TNFα treatment with other agents can produce additive or synergistic effects, leading to more effective disease control. clinexprheumatol.org Similarly, in ulcerative colitis, the co-delivery of an anti-inflammatory agent like curcumin (B1669340) with a gene-silencing agent (siRNA) via nanoparticles has been shown to be more effective than either agent alone. thno.org
A therapeutic strategy for AGF44 could involve its use with corticosteroids. nih.gov Because AGF44 appears to act through a different pathway than steroids, a combination could allow for lower doses of each agent, potentially reducing side effects while achieving a potent anti-inflammatory effect. nih.govnih.gov For SMTP-44D , combination with other diabetes medications could be explored to simultaneously manage hyperglycemia and its inflammatory complications like neuropathy. nih.gov The overarching goal of such strategies is to target multiple facets of the disease process, which may lead to improved patient outcomes. clinexprheumatol.org
Development of Advanced Preclinical Models for Further Mechanistic and Efficacy Validation
Initial preclinical assessments of the "agent 44" compounds have utilized established in vitro and in vivo models, such as carrageenan-induced paw edema and cell-based assays. nih.govnih.govasianjpr.com While these models are crucial for initial screening, more advanced preclinical models are needed for deeper mechanistic understanding and better prediction of clinical efficacy. tandfonline.com
Future validation could employ sophisticated models such as:
Three-Dimensional (3D) Cell Cultures and Organoids: These models more accurately replicate the physiological environment of human tissues compared to traditional 2D cultures. mdpi.com For instance, a 3D skin model could be used to further evaluate the ursolic acid derivative (44) for treating skin inflammation, allowing for detailed analysis of its interaction with different skin cell types. nih.govmdpi.com
Organ-on-a-Chip (OOC) Systems: These microfluidic devices can simulate the functions of human organs and even multi-organ interactions. nih.gov A gut-liver-on-a-chip platform, for example, could be used to study the effects and metabolism of an orally administered agent. nih.gov For an agent like AGF44 , a vascularized skin-on-a-chip model could be used to study its effects on inflammation and edema with dynamic perfusion, offering insights that animal models cannot provide. nih.govmdpi.com
Humanized Animal Models: These are typically immunodeficient mice engrafted with human cells or tissues, allowing for the in vivo study of a drug's effect on the human immune system. nih.gov Such models would be invaluable for testing immunomodulatory agents like Saadamysin (44) to understand how they affect human immune cell responses in a living system. mdpi.com
These advanced models can help bridge the gap between traditional preclinical studies and human clinical trials by providing more physiologically relevant data on efficacy and mechanism of action. mdpi.comnih.gov
Emerging Research Avenues for "this compound" and Related Chemical Scaffolds
The diverse chemical structures of the various "agent 44" compounds open up multiple avenues for future research and development.
Scaffold-Based Drug Discovery: Each compound belongs to a distinct chemical class that can serve as a scaffold for developing new, potentially more potent and safer anti-inflammatory drugs.
The pyrazole derivative (44) is part of a broader investigation into tetrazole-containing compounds as COX-2 inhibitors, which also includes isoxazoles. nih.gov Further synthesis and screening of related pyrazole and tetrazole structures could yield next-generation anti-inflammatory agents.
Saadamysin (44) is a marine-derived polyketide. mdpi.com Marine microorganisms are a rich source of structurally unique and bioactive metabolites, representing a promising frontier for discovering novel anti-inflammatory compounds. mdpi.com
The ursolic acid derivative (44) highlights the potential of modifying natural products with heterocyclic rings, like 1,2,4-triazole (B32235), to enhance their therapeutic properties. nih.gov
Research on capsazepine (B1668289) has led to the virtual design of 44 derivatives, indicating a systematic approach to modifying a known scaffold to improve its anti-inflammatory activity against targets like TNF-α. plos.org
Novel Therapeutic Targets and Mechanistic Insights:
The unique mechanism of AGF44 , which differs from NSAIDs and steroids, warrants further investigation to identify its precise molecular target(s). nih.gov This could uncover new pathways for modulating inflammation.
The work on SMTP-44D as an sEH inhibitor in diabetic neuropathy opens the door to exploring its efficacy in other inflammatory and oxidative stress-related disorders, such as hepatitis or cardiovascular disease. nih.govfrontiersin.org The inhibition of sEH is an emerging therapeutic strategy for a variety of conditions. nih.gov
Future research will likely focus on optimizing these chemical scaffolds, elucidating their detailed mechanisms of action using advanced models, and exploring their therapeutic potential in a wider range of chronic inflammatory diseases.
Q & A
Q. What standardized in vivo models are recommended for evaluating the anti-inflammatory efficacy of Agent 44, and how should experimental controls be designed?
- Methodological Answer : Use systematic reviews of animal models (e.g., Wistar rats or murine carrageenan-induced paw edema) to select models with validated inflammatory pathways . Include positive controls (e.g., diclofenac sodium) and negative controls (vehicle-only groups) to normalize efficacy data. Ensure dose-response curves are established across at least three concentrations, with inflammation biomarkers (e.g., TNF-α, IL-6) quantified via ELISA or multiplex assays .
Q. How should researchers address variability in anti-inflammatory activity measurements across different batches of Agent 44?
- Methodological Answer : Implement rigorous chemical characterization using HPLC or LC-MS to verify batch purity and stability . Pair this with in vitro assays (e.g., COX-2/LOX inhibition) to correlate bioactivity with chemical consistency. Statistical tools like coefficient of variation (CV) analysis can identify outlier batches .
Q. What are the best practices for reporting cytotoxicity data when testing Agent 44 in cell-based anti-inflammatory assays?
- Methodological Answer : Follow guidelines from journals like Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry: use MTT or resazurin assays to measure cell viability, and report IC50 values for both cytotoxicity and anti-inflammatory activity (e.g., NO inhibition in macrophages). Cytotoxicity thresholds (e.g., <20% cell death at effective doses) must be explicitly stated .
Advanced Research Questions
Q. How can conflicting data on Agent 44’s efficacy across studies be systematically analyzed?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines to aggregate data from preclinical studies. Stratify results by model type (e.g., acute vs. chronic inflammation), dosage, and administration route. Sensitivity analyses can identify confounding variables (e.g., genetic differences in animal strains) . Tools like VOSviewer may map keyword co-occurrence to detect methodological biases .
Q. What in silico strategies are effective for elucidating Agent 44’s molecular targets in inflammatory pathways?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like NF-κB, TRAF6, or COX-2. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). Platforms like InflamNat provide curated datasets for benchmarking computational results .
Q. How can multi-omics approaches resolve discrepancies between Agent 44’s in vitro potency and in vivo bioavailability?
- Methodological Answer : Integrate pharmacokinetic (PK) studies (e.g., LC-MS/MS for plasma concentration) with transcriptomics (RNA-seq of inflamed tissues) and metabolomics (LC-HRMS). Systems biology tools (e.g., Cytoscape) can map dose-dependent pathway modulation and identify bioavailability bottlenecks .
Data Analysis & Reproducibility
Q. What statistical frameworks are recommended for dose-response studies of Agent 44 in complex inflammatory models?
- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) to calculate EC50/ED50 values. Use ANOVA with post-hoc corrections (e.g., Tukey’s HSD) for multi-group comparisons. For longitudinal data, mixed-effects models account for inter-individual variability .
Q. How should researchers document synthetic protocols and chemical characterization of Agent 44 to ensure reproducibility?
- Methodological Answer : Adhere to ICMJE standards: report synthetic routes, reagent purities (e.g., ≥95% by HPLC), and spectral data (NMR, IR) in supplementary materials. Use platforms like Zenodo to archive raw spectral files .
Tables for Key Experimental Designs
(Referenced from )
| Assay Type | Model System | Key Metrics | Controls |
|---|---|---|---|
| In vivo inflammation | Wistar rats, CFA-induced | Paw edema volume, TNF-α/IL-1β levels | Diclofenac sodium, vehicle |
| In vitro cytotoxicity | RAW 264.7 macrophages | Cell viability (MTT), NO production | LPS-stimulated, unstimulated |
| Molecular docking | NF-κB p65 subunit | Binding energy (ΔG), hydrogen bonding | Co-crystallized ligands |
Critical Research Gaps
- Mechanistic Contradictions : Some studies attribute Agent 44’s activity to polyphenols , while others emphasize terpenoids . Resolve via activity-guided fractionation coupled with bioassays.
- Translational Challenges : Poor solubility in aqueous matrices limits in vivo efficacy. Consider nanoformulation (e.g., liposomes) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
